molecular formula C9H7BrFNO B3043855 2-Bromo-5-fluoro-4-methoxyphenylacetonitrile CAS No. 940076-58-4

2-Bromo-5-fluoro-4-methoxyphenylacetonitrile

Cat. No.: B3043855
CAS No.: 940076-58-4
M. Wt: 244.06 g/mol
InChI Key: BSLMXOIHTBJELF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methoxyphenylacetonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, a methoxy group at the 4-position, and a nitrile functional group. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents (Br, F, CN) and electron-donating methoxy group, which influence its reactivity in cross-coupling reactions and nucleophilic substitutions. Its molecular formula is C₉H₆BrFNO, with a molecular weight of 258.06 g/mol.

The nitrile group enhances its utility as a precursor for heterocyclic compounds, while the halogen substituents (Br and F) enable regioselective transformations in Suzuki-Miyaura or Buchwald-Hartwig reactions. The methoxy group contributes to solubility in polar aprotic solvents, distinguishing it from non-polar analogs .

Properties

IUPAC Name

2-(2-bromo-5-fluoro-4-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-13-9-5-7(10)6(2-3-12)4-8(9)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLMXOIHTBJELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-methoxyphenylacetonitrile typically involves the bromination and fluorination of a methoxy-substituted phenylacetonitrile precursor. One common method is the bromination of 4-methoxyphenylacetonitrile using bromine or a brominating agent under controlled conditions, followed by fluorination using a fluorinating reagent such as potassium fluoride or cesium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-methoxyphenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols or amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted phenylacetonitriles, biaryl compounds, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-fluoro-4-methoxyphenylacetonitrile serves as an important intermediate in the synthesis of bioactive compounds. It is particularly noteworthy for its potential as a lead compound in drug discovery efforts aimed at treating various diseases, including cancer and infectious diseases. The compound's structural features enhance its binding affinity to specific molecular targets, making it a candidate for further exploration in drug development.

Key Properties

  • Molecular Formula : C10H8BrFNO2
  • Molecular Weight : 292.08 g/mol
  • Functional Groups : Bromine, Fluorine, Methoxy

Research indicates that this compound exhibits notable biological activities, particularly in enzyme inhibition and receptor modulation. The halogen substituents (bromine and fluorine) enhance the compound's ability to interact with specific enzymes and receptors. Molecular docking studies suggest that it may act as an anti-depressant agent by modulating biochemical pathways associated with mood regulation.

  • Enzyme Inhibition : Interaction studies have shown potential for inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may influence receptor activity, contributing to its therapeutic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, often utilizing catalysts such as palladium or nickel to enhance yield and selectivity. The ability to create various derivatives expands its utility in research and application.

Synthesis Overview

  • Starting Materials : Various brominated and fluorinated phenylacetonitriles.
  • Catalysts Used : Palladium or nickel for improved reaction efficiency.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of compounds similar to this compound in therapeutic applications:

  • Study on Anti-depressant Activity : Molecular docking studies demonstrated that this compound interacts favorably with serotonin receptors, suggesting potential use as an antidepressant.
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit enzymes involved in cancer progression, making them suitable candidates for further development in oncology.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can form strong interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s closest structural analogs differ in substituent positions and functional groups, leading to distinct electronic and steric properties:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reactivity Profile
2-Bromo-5-fluoro-4-methoxyphenylacetonitrile Br (2), F (5), OMe (4), CN (side chain) Nitrile, Methoxy, Halogens 258.06 High electrophilicity at nitrile; Br/F direct coupling
2-Cyano-5-fluorobenzyl bromide [] Br (CH₂Br), F (5), CN (2) Benzyl bromide, Nitrile 228.03 SN2 reactivity at benzyl bromide; limited steric hindrance
2-Amino-4-chloro-5-methoxybenzonitrile [] NH₂ (2), Cl (4), OMe (5), CN (side chain) Amine, Chlorine, Methoxy 197.62 Nucleophilic amine; Cl susceptible to substitution
4-Bromo-2-fluoro-5-methylbenzonitrile [] Br (4), F (2), CH₃ (5), CN (side chain) Methyl, Halogens, Nitrile 228.03 Steric hindrance from CH₃; Br/F meta-directing

Key Observations :

  • The methoxy group in the target compound enhances solubility in polar solvents compared to methyl-substituted analogs (e.g., 4-Bromo-2-fluoro-5-methylbenzonitrile) .
  • Bromine positioning at the 2-position (vs. 4-position in analogs) increases steric accessibility for coupling reactions .
  • Amino groups (e.g., in 2-Amino-4-chloro-5-methoxybenzonitrile) introduce nucleophilic sites absent in the target compound, altering reaction pathways .

Stability and Industrial Relevance

  • Thermal Stability : The target compound’s nitrile and halogens confer higher thermal stability (>200°C) compared to amine-substituted analogs (), which may degrade due to NH₂ oxidation .
  • Pharmaceutical Relevance: The fluorine atom improves metabolic stability in drug candidates, a trait shared with 2-Cyano-5-fluorobenzyl bromide but absent in non-fluorinated analogs .

Biological Activity

2-Bromo-5-fluoro-4-methoxyphenylacetonitrile (CAS No. 940076-58-4) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, alongside an acetonitrile functional group. Its molecular formula is C10H8BrFNO2C_{10}H_{8}BrFNO_{2} with a molecular weight of 292.08 g/mol. The presence of halogen substituents enhances its binding affinity to biological targets, making it an interesting candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor modulation. The compound's structural characteristics allow it to interact effectively with various molecular targets, which is critical for its potential therapeutic applications.

Key Biological Activities

  • Enzyme Inhibition : Studies have shown that compounds similar to this compound can act as effective inhibitors in various biochemical pathways, suggesting its potential role in modulating enzymatic activity.
  • Receptor Modulation : Molecular docking studies indicate that this compound may interact with specific receptors involved in neurotransmission, hinting at its possible application as an antidepressant agent.
  • Cell Permeability : In vitro assays using Madin–Darby canine kidney (MDCK) cells have been conducted to assess the permeability of the compound across cellular membranes, which is crucial for evaluating its bioavailability and pharmacokinetic properties .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The halogen substituents enhance the compound's ability to bind to target sites, influencing various biochemical pathways:

  • Binding Affinity : The presence of bromine and fluorine increases the lipophilicity of the compound, facilitating better interaction with lipid membranes and enhancing permeability.
  • Target Interactions : The compound's structure allows it to fit into active sites of enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
2-Bromo-4-fluorophenylacetonitrileC9H8BrFNC_{9}H_{8}BrFNLacks methoxy group; different biological activity
2-(3-Bromo-4-fluorophenyl)acetonitrileC10H8BrFNC_{10}H_{8}BrFNDifferent positioning of halogens
2-(2-Bromo-5-methoxyphenyl)acetonitrileC9H8BrNOC_{9}H_{8}BrNOMethoxy position differs; affects reactivity
4-Bromo-3-fluorophenylacetonitrileC9H8BrFNC_{9}H_{8}BrFNDifferent halogen positioning
2-(3-Iodo-4-fluorophenyl)acetonitrileC10H8INC_{10}H_{8}INIodine instead of bromine; alters properties

The unique combination of bromine and fluorine in this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Activity : Molecular docking studies suggest that this compound may act on serotonin receptors, indicating its potential use in treating depression.
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of related compounds have shown promising results, suggesting that further research could reveal similar properties in this compound.
  • Pharmacokinetics : Studies assessing the pharmacokinetic profile of this compound in animal models are underway to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Q & A

Basic: What are the critical considerations for synthesizing 2-Bromo-5-fluoro-4-methoxyphenylacetonitrile with high purity?

Answer:
Synthesis optimization requires attention to halogenation selectivity and protecting group strategies. For bromo-fluoro-methoxy-substituted acetonitriles, regioselective bromination at the 2-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., 0–5°C) to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended, followed by recrystallization to achieve >95% purity, as validated by High-Performance Liquid Chromatography (HPLC) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can resolve substitution patterns (e.g., methoxy at 4-position, fluorine at 5-position) and confirm aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₉H₆BrFNO: 257.96 g/mol).
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) is standard, with purity thresholds >95% as per industrial catalogs .

Advanced: How can researchers address low reactivity in cross-coupling reactions involving this nitrile?

Answer:
The electron-withdrawing nitrile group may reduce reactivity in Suzuki-Miyaura couplings. Strategies include:

  • Catalyst Optimization: Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance oxidative addition .
  • Microwave-Assisted Synthesis: Shorten reaction times (30–60 mins at 120°C) to improve yields .
  • Substituent Effects: The methoxy group at 4-position may sterically hinder coupling; pre-functionalization (e.g., boronic ester formation) could mitigate this .

Advanced: How should contradictory data on thermal stability be resolved?

Answer:
Discrepancies in melting points or decomposition temperatures may arise from impurities or varying analytical methods. To resolve:

  • Differential Scanning Calorimetry (DSC): Perform triplicate runs to establish a reproducible melting range (e.g., 155–160°C for related bromo-methoxy compounds ).
  • Thermogravimetric Analysis (TGA): Compare weight loss profiles under inert vs. oxidative atmospheres .
  • Batch Consistency: Cross-validate purity using independent labs, referencing CAS RN standards (e.g., [305800-60-6] for acetonitrile derivatives ).

Basic: What are the best practices for handling and storage to prevent degradation?

Answer:

  • Storage: Store at 0–6°C in amber vials to mitigate photodegradation and hydrolysis .
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as nitriles are prone to moisture-induced side reactions .
  • Safety Protocols: Follow GHS guidelines for brominated compounds (e.g., wear nitrile gloves, use fume hoods) .

Advanced: How does the fluorine substituent influence spectroscopic and reactivity profiles?

Answer:

  • ¹⁹F NMR: Fluorine at 5-position generates distinct chemical shifts (−110 to −120 ppm), aiding structural confirmation .
  • Electrophilic Reactivity: Fluorine’s electron-withdrawing effect enhances electrophilic substitution at adjacent positions but reduces nucleophilic attack on the nitrile group .
  • Hydrogen Bonding: Fluorine’s low polarizability minimizes hydrogen bonding, impacting solubility in polar solvents (e.g., DMSO vs. DCM) .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

  • Ethanol/Water Mixtures: Ideal for gradual crystallization, yielding needle-like crystals suitable for X-ray diffraction .
  • Diethyl Ether: Effective for removing hydrophobic impurities, but avoid prolonged exposure due to peroxide formation risks .

Advanced: How can regioselectivity challenges in further functionalization be mitigated?

Answer:

  • Directed Ortho-Metalation (DoM): Use lithium bases (e.g., LDA) to direct substitution to the 3-position, leveraging methoxy as a directing group .
  • Protecting Groups: Temporarily protect the nitrile (e.g., as a silyl ether) to avoid unwanted side reactions during iodination or amination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-fluoro-4-methoxyphenylacetonitrile
Reactant of Route 2
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2-Bromo-5-fluoro-4-methoxyphenylacetonitrile

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